molecular formula C17H18BrFN2O3S B4662188 4-BROMO-2-({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHYL)PHENOL

4-BROMO-2-({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHYL)PHENOL

Cat. No.: B4662188
M. Wt: 429.3 g/mol
InChI Key: FBIOVKFPPYJRIC-UHFFFAOYSA-N
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Description

4-Bromo-2-({4-[(4-fluorophenyl)sulfonyl]piperazino}methyl)phenol is a brominated phenolic compound featuring a piperazine ring substituted with a 4-fluorophenyl sulfonyl group at the para-position. The molecule’s core structure includes a phenol ring with a bromine atom at position 4 and a piperazinomethyl group at position 2. The compound’s molecular formula is C₁₇H₁₇BrFN₂O₃S, with a molecular weight of approximately 428.3 g/mol (calculated based on structural analogs in and ).

Properties

IUPAC Name

4-bromo-2-[[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrFN2O3S/c18-14-1-6-17(22)13(11-14)12-20-7-9-21(10-8-20)25(23,24)16-4-2-15(19)3-5-16/h1-6,11,22H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIOVKFPPYJRIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC(=C2)Br)O)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHYL)PHENOL typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of phenol to produce 4-bromophenol, followed by further functionalization to introduce the fluorophenyl and sulfonyl piperazine groups . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-2-({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHYL)PHENOL can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals due to its structural characteristics.

  • Anticancer Activity : Studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of phenolic compounds have been noted for their ability to inhibit tumor growth by inducing apoptosis in cancer cells .
  • Antimicrobial Properties : The presence of the sulfonyl group enhances the compound's ability to interact with bacterial enzymes, potentially leading to the development of new antibiotics. Research has demonstrated that sulfonamide derivatives can exhibit potent antibacterial activity, which may be applicable to the synthesis of this compound .

Biological Research

In biological studies, this compound can serve as a tool for probing biological pathways.

  • Enzyme Inhibition : The sulfonyl group in the structure allows for potential inhibition of specific enzymes involved in disease processes. For example, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis .
  • Receptor Modulation : The piperazine moiety can facilitate interactions with neurotransmitter receptors, making this compound a candidate for studying neurological pathways and disorders such as depression and anxiety.

Material Science

The unique properties of this compound can be exploited in material science.

  • Polymer Chemistry : Compounds containing sulfonyl groups are often used in the synthesis of polymers with enhanced thermal and mechanical properties. This could lead to new materials with applications in electronics or aerospace industries.

Case Study 1: Anticancer Activity

A study conducted on phenolic compounds similar to 4-Bromo-2-({4-[(4-fluorophenyl)sulfonyl]piperazino}methyl)phenol found that these compounds exhibited IC50 values in the low micromolar range against various cancer cell lines. The mechanism was attributed to their ability to induce oxidative stress within cancer cells, leading to apoptosis.

Case Study 2: Antimicrobial Efficacy

Research on structurally related sulfonamide compounds demonstrated significant antibacterial activity against resistant strains of Staphylococcus aureus. The study highlighted the importance of the sulfonyl group in enhancing binding affinity to bacterial enzymes.

Mechanism of Action

The mechanism of action of 4-BROMO-2-({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHYL)PHENOL involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The sulfonyl piperazine moiety is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide-Piperazine Motifs

1-(Bis(4-Fluorophenyl)Methyl)-4-((4-Sulfamoylaminophenyl)Sulfonyl)Piperazine (Compound 6i)
  • Structure: Contains a bis(4-fluorophenyl)methyl group attached to piperazine and a 4-sulfamoylaminophenyl sulfonyl group.
  • Key Differences: Lacks the bromophenol moiety but shares the sulfonamide-piperazine framework.
  • Physicochemical Properties : Melting point = 198–200°C; molecular weight = 582.6 g/mol.
  • Applications : Sulfonamide derivatives like this are often explored for antimicrobial or enzyme inhibitory activity.
4-Bromo-2-[(E)-({4-[(4-{[(E)-(5-Bromo-2-Hydroxyphenyl)Methylidene]Amino}Phenyl)Sulfonyl]Phenyl}Imino)Methyl]Phenol
  • Structure: Features dual bromophenol groups linked via a sulfonyl-imino bridge.
  • Key Differences : Higher molecular weight (614.3 g/mol) and additional Schiff base functionality compared to the target compound.
  • Synthesis : Requires multi-step condensation and sulfonylation, similar to methods in .

Halogenated Phenolic Derivatives

4-Bromo-3-Fluoro-2'-(4-Methylpiperazinomethyl)Benzophenone
  • Structure: Benzophenone core with bromo, fluoro, and methylpiperazinomethyl substituents.
  • Key Differences: Replaces the phenol group with a ketone and introduces a methyl group on piperazine.
  • Applications: Benzophenone derivatives are studied for photochemical properties or as intermediates in drug synthesis.
4-Bromo-2-[(E)-{[4-(2-Hydroxyethyl)Phenyl]Imino}Methyl]Phenol (HL1)
  • Structure: Schiff base ligand with bromophenol and hydroxyethylphenyl groups.
  • Key Differences : Contains a metal-coordinating imine group instead of a sulfonamide-piperazine chain.
  • Applications : Forms complexes with Mn(II), Fe(III), and Cr(III) for anticandidal activity.

Simplified Bromo-Fluoro Derivatives

2-Bromo-4-Fluorophenol
  • Structure: A minimalistic analog with bromo and fluoro substituents on phenol.
  • Key Differences: Lacks the piperazinomethyl-sulfonyl group, reducing molecular complexity.

Comparative Analysis: Physicochemical and Functional Properties

Property Target Compound Compound 6i Schiff Base HL1 Benzophenone Derivative
Molecular Weight ~428.3 g/mol 582.6 g/mol 347.2 g/mol 399.3 g/mol
Melting Point Not reported (est. 150–200°C) 198–200°C 132–135°C Not reported
Key Functional Groups Bromophenol, sulfonamide Sulfamoyl-sulfonyl Schiff base Benzophenone, methylpiperazine
Spectral Characterization ¹H/¹³C/¹⁹F NMR, MS ¹H/¹³C NMR, MS FT-IR, elemental analysis NMR, MS
Potential Applications Enzyme inhibition, antimicrobial Antimicrobial Anticandidal complexes Photochemical intermediates

Research Findings and Implications

  • Synthesis: The target compound’s sulfonamide-piperazine group suggests synthesis via nucleophilic substitution between a bromophenol derivative and a pre-sulfonylated piperazine intermediate, as seen in .
  • Bioactivity : While direct data is unavailable, sulfonamide-piperazine analogs (e.g., 6i) show antimicrobial activity, and Schiff base ligands (HL1) exhibit anticandidal effects.
  • Toxicity: Bromophenol derivatives with nitro groups (e.g., ’s NFQ300) show mutagenicity, but the absence of nitro substituents in the target compound may reduce this risk.

Biological Activity

4-Bromo-2-({4-[(4-fluorophenyl)sulfonyl]piperazino}methyl)phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C21H22BrF3N2O3S
  • Molecular Weight : 599.29 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds structurally related to 4-bromo derivatives. For example, compounds containing sulfonamide groups have shown significant activity against various bacterial strains.

Compound MIC (μM) Activity
4-Bromo-2-{...}15.625 - 62.5Antistaphylococcal
4-Bromo-2-{...}62.5 - 125Antienterococcal

The mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid production, which is crucial for bacterial growth and biofilm formation .

Cancer Research

In cancer studies, compounds similar to 4-bromo derivatives have been investigated for their antiproliferative effects on various cancer cell lines. For instance, a related compound demonstrated an IC50 value of approximately 7.76 µM against HCT116 cells, indicating potent activity against colorectal cancer .

Kinase Inhibition

The compound has potential as a kinase inhibitor, particularly in pathways associated with tumor growth and proliferation. Research indicates that modifications in halogen substitutions significantly impact the biological activity of these inhibitors. The presence of bromine and fluorine atoms has been linked to enhanced potency in inhibiting receptor tyrosine kinases associated with cancer progression .

Study on Biofilm Inhibition

A study focusing on biofilm-forming bacteria reported that certain brominated compounds exhibited moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum biofilm inhibitory concentration (MBIC) ranged from 62.216 to 124.432 μg/mL, demonstrating the compound’s potential in treating persistent infections .

Antiparasitic Activity

Another investigation found that related compounds showed promising antiparasitic activity against Plasmodium falciparum, with IC50 values indicating effective inhibition of parasite growth. The structural features contributing to this activity included specific halogen substitutions that enhance binding affinity to target proteins involved in the parasite's life cycle .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-BROMO-2-({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHYL)PHENOL
Reactant of Route 2
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4-BROMO-2-({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHYL)PHENOL

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